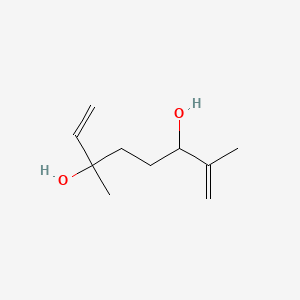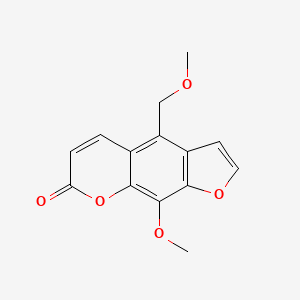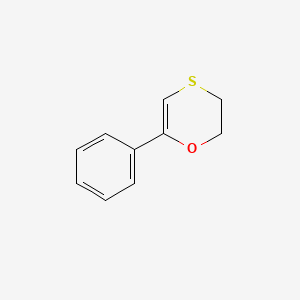
6-Phenyl-2,3-dihydro-1,4-oxathiine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Phenyl-2,3-dihydro-1,4-oxathiine is a heterocyclic compound that contains both sulfur and oxygen atoms within its ring structure
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Phenyl-2,3-dihydro-1,4-oxathiine can be achieved through several methods. One common approach involves the reaction of malononitrile, elemental sulfur, and three-membered heterocyclic compounds. This method is efficient and straightforward, providing good yields of the desired product . Another method involves the amine-catalyzed reactions of allenoates with dithioesters, which can result in the formation of 2,3-dihydro-1,4-oxathiine derivatives through formal [4+2] and [2+2] cycloadditions .
Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the aforementioned methods. The choice of method depends on factors such as cost, yield, and the availability of starting materials. The reaction conditions are optimized to ensure high efficiency and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Phenyl-2,3-dihydro-1,4-oxathiine undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are facilitated by the presence of sulfur and oxygen atoms in the ring, which can interact with different reagents.
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using reagents such as hydrogen peroxide or other oxidizing agents to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, leading to the formation of reduced sulfur-containing compounds.
Substitution: Substitution reactions often involve nucleophiles or electrophiles that can replace hydrogen atoms or other substituents on the ring.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or other reduced sulfur compounds.
Applications De Recherche Scientifique
6-Phenyl-2,3-dihydro-1,4-oxathiine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies.
Industry: The compound is used in the production of agricultural fungicides and other industrial chemicals.
Mécanisme D'action
The mechanism of action of 6-Phenyl-2,3-dihydro-1,4-oxathiine involves its interaction with specific molecular targets. One known target is succinate dehydrogenase, an enzyme involved in the tricarboxylic acid cycle and electron transport chain. The compound binds to the quinone reduction site of the enzyme complex, preventing ubiquinone from binding and thereby inhibiting the enzyme’s activity . This inhibition disrupts cellular respiration and energy production in fungi, making it an effective fungicide.
Comparaison Avec Des Composés Similaires
6-Phenyl-2,3-dihydro-1,4-oxathiine can be compared to other similar compounds, such as:
Carboxin: A systemic agricultural fungicide that also inhibits succinate dehydrogenase.
Oxycarboxin: Another fungicide with a similar mechanism of action but with additional oxygen atoms in its structure.
Uniqueness: The uniqueness of this compound lies in its specific structural features and its ability to undergo a variety of chemical reactions. Its versatility in synthesis and applications makes it a valuable compound in both research and industry.
Propriétés
Numéro CAS |
41803-45-6 |
|---|---|
Formule moléculaire |
C10H10OS |
Poids moléculaire |
178.25 g/mol |
Nom IUPAC |
6-phenyl-2,3-dihydro-1,4-oxathiine |
InChI |
InChI=1S/C10H10OS/c1-2-4-9(5-3-1)10-8-12-7-6-11-10/h1-5,8H,6-7H2 |
Clé InChI |
RPDPJZMFZRPBAF-UHFFFAOYSA-N |
SMILES canonique |
C1CSC=C(O1)C2=CC=CC=C2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


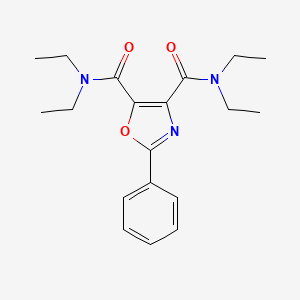
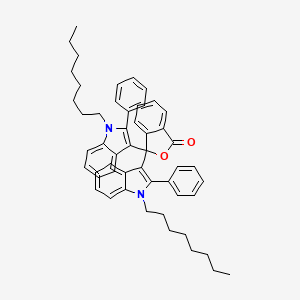

![1-(3,4-Dichlorophenyl)-2-[4-methyl-6-(4-methyl-1,4-diazepan-1-yl)pyrimidin-2-yl]guanidine](/img/structure/B14649836.png)

![N-Octadecyl-7,15-diazadispiro[5.1.5~8~.3~6~]hexadecane-15-carboxamide](/img/structure/B14649859.png)
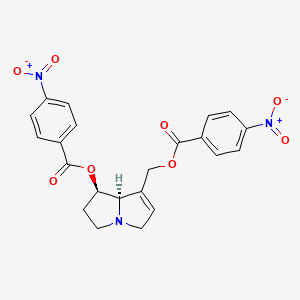

![3-[Dimethyl(prop-2-en-1-yl)silyl]propane-1-thiol](/img/structure/B14649883.png)


